molecular formula C20H18N4O3 B11033131 7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11033131
M. Wt: 362.4 g/mol
InChI Key: LYUFJVIMIKSOTN-UHFFFAOYSA-N
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Description

7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-methyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C20H18N4O3/c1-13-21-20-22-17(19(25)26)11-18(24(20)23-13)15-7-9-16(10-8-15)27-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3,(H,25,26)(H,21,22,23)

InChI Key

LYUFJVIMIKSOTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in good yields and short reaction times .

Industrial Production Methods

Industrial production methods for this compound often utilize the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure. This process is catalyzed by acids or bases and can be accelerated by heat or light .

Chemical Reactions Analysis

Types of Reactions

7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to the alteration of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique benzyl group, which enhances its binding affinity and specificity towards certain molecular targets. This makes it a promising candidate for drug development and other scientific applications.

Biological Activity

7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a triazolo-pyrimidine structure, which is known for its diverse biological activities. The presence of the benzyloxy group and the carboxylic acid moiety enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and triazole structures exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The specific compound under review has shown potential in inhibiting the growth of various microbial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget MicroorganismsMIC (µg/mL)
Compound AAntibacterialBacillus cereus32
Compound BAntifungalCandida albicans64
7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acidAntibacterialE. coliTBD

The mechanism by which this compound exerts its antimicrobial effects is likely related to its ability to interfere with bacterial cell wall synthesis or inhibit nucleic acid synthesis. Similar compounds have been shown to target topoisomerases or disrupt membrane integrity.

Case Studies

  • Study on Antibacterial Activity : A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups significantly enhanced the activity profile, suggesting that structural modifications can lead to improved efficacy.
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of pyrimidine derivatives against cancer cell lines. The results indicated that certain modifications could lead to selective toxicity towards cancer cells while sparing normal cells.

Research Findings

Recent studies have highlighted the significance of structure-activity relationships (SAR) in optimizing the biological activity of triazole and pyrimidine derivatives. Notably:

  • Antiviral Activities : Compounds with similar structures have shown promise against various viral infections, indicating a broader spectrum of biological activity.
  • Anti-inflammatory Properties : Some derivatives have also been investigated for their anti-inflammatory effects, suggesting potential therapeutic applications beyond antimicrobial activity.

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